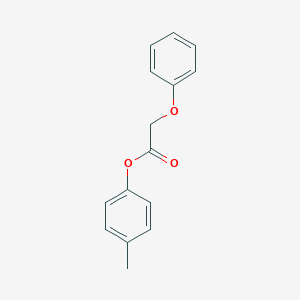

4-Methylphenylphenoxyacetate

Description

4-Methylphenylphenoxyacetate (systematic name: methyl 2-(4-methylphenoxy)acetate) is an organic ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methyl group at the para position. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(4-methylphenyl) 2-phenoxyacetate |

InChI |

InChI=1S/C15H14O3/c1-12-7-9-14(10-8-12)18-15(16)11-17-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

IBLQVARQXQONFX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methylphenylphenoxyacetate with five structurally related phenoxyacetate and phenylacetate derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Structural and Functional Differences

Substituent Effects: this compound and Ethyl 4-methylphenoxyacetate differ only in their ester groups (methyl vs. ethyl), affecting lipophilicity and volatility . Methyl 4-chlorophenylacetate introduces a chloro substituent, enhancing electrophilicity and reactivity in substitution reactions compared to methyl/methoxy analogs .

Synthesis Methods: Phenoxyacetate derivatives are typically synthesized via nucleophilic substitution. For example, ethyl 4-methylphenoxyacetate is prepared by reacting 4-methylphenol with ethyl 2-chloroacetate in acetonitrile with K₂CO₃ . Similar methods apply to methyl esters . β-Keto esters like Methyl 2-phenylacetoacetate require Claisen condensation, involving diketene or acetoacetyl chloride .

Physicochemical Properties

- Solubility : Methyl esters (e.g., Methyl 4-methoxyphenylacetate) are generally more soluble in organic solvents than ethyl analogs due to shorter alkyl chains .

- Stability: Chlorinated derivatives like (4-Chlorophenyl) 2-(3-methylphenoxy)acetate require careful handling due to hydrolytic sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.